molecular formula C19H19N5O2 B11637629 3-(4-Ethoxyphenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide CAS No. 634883-08-2

3-(4-Ethoxyphenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11637629
CAS No.: 634883-08-2
M. Wt: 349.4 g/mol
InChI Key: VGJHMKKPIIMCMA-FYJGNVAPSA-N
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Description

3-(4-Ethoxyphenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide (CAS 634883-08-2) is a pyrazole-carbohydrazide derivative of significant interest in early-stage pharmacological research, particularly in the fields of oxidative stress and oncology. This compound is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Recent scientific investigations into structurally related pyrazole compounds have highlighted their potent bioactivity. These analogs have demonstrated a remarkable ability to inhibit reactive oxygen species (ROS) production in human platelets, with IC50 values reported in the range of approximately 10 µM . The mechanism of action for this class of compounds involves a multifaceted inhibition of oxidative pathways, including significant suppression of superoxide anion generation, reduction of lipid peroxidation, and inhibition of NADPH oxidase activity . Furthermore, preliminary screening data on similar pyrazole derivatives has revealed promising antiproliferative activity against a diverse panel of human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) . The molecular structure, characterized by the 4-ethoxyphenyl and pyridinyl-ethylidene motifs, is key to its function as a multitarget agent. Researchers can utilize this compound to explore mechanisms of cellular protection against oxidative damage and to investigate novel pathways in cancer cell proliferation. For specific storage and handling information, please refer to the product's Certificate of Analysis.

Properties

CAS No.

634883-08-2

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H19N5O2/c1-3-26-16-6-4-15(5-7-16)17-12-18(23-22-17)19(25)24-21-13(2)14-8-10-20-11-9-14/h4-12H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-13+

InChI Key

VGJHMKKPIIMCMA-FYJGNVAPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=NC=C3

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

Pyrazole rings are commonly synthesized via cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For the 3-(4-ethoxyphenyl) substituent, a modified approach is required.

Reagents Conditions Yield Reference
Hydrazine hydrate + Ethyl 4-ethoxybenzoylacetateReflux in ethanol, 6–8 hours~70%

Mechanism :

  • Knoevenagel condensation : Formation of a β-keto ester intermediate.

  • Cyclization : Hydrazine attacks the carbonyl group, followed by dehydration to form the pyrazole ring.

Stage 2: Carbohydrazide Functionalization

Hydrazide Formation via Nucleophilic Substitution

The 5-position of the pyrazole is functionalized using hydrazine hydrate under acidic or basic conditions.

Substrate Reagents Conditions Yield Reference
3-(4-Ethoxyphenyl)-1H-pyrazole-5-carboxylic acidHydrazine hydrate, HCl (catalyst)Reflux in ethanol, 5 hours63–89%

Key Optimization :

  • Catalysts : HCl or SOCl₂ enhance carboxylic acid activation.

  • Solvents : Ethanol or THF improve solubility and reaction efficiency.

Stage 3: Schiff Base Condensation

Ethylidene Hydrazone Formation

The carbohydrazide undergoes condensation with pyridin-4-yl acetaldehyde to form the ethylidene hydrazone.

Reagents Conditions Yield Reference
Pyridin-4-yl acetaldehyde + Glacial acetic acidReflux in ethanol, 8–10 hours70–92%

Mechanism :

  • Nucleophilic attack : The hydrazide’s amine attacks the aldehyde’s carbonyl.

  • Dehydration : Water elimination forms the Schiff base (C=N bond).

Alternative Methods: Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields for Schiff base formation.

Method Time Yield Conditions Reference
Conventional7–9 hours61–77%Ethanol, reflux, ZnCl₂ catalyst
Microwave8–10 min79–92%Ethanol, 250 W, pulsed irradiation

Advantages :

  • Energy efficiency : Rapid heating minimizes side reactions.

  • Scalability : Suitable for large-scale production.

Critical Reaction Parameters

Solvent and Catalyst Effects

Solvent Catalyst Role Impact Reference
EthanolAcetic acidProtonates carbonyl, stabilizes transition stateEnhances condensation rate
1,4-DioxaneZnCl₂Polar aprotic solvent, Lewis acidImproves hydrazone stability

Purification and Characterization

Recrystallization Protocols

Step Solvent System Purity Reference
Initial precipitationEthanol/water (1:1)~80%
Final recrystallizationMethanol/ethyl acetate>95%

Spectroscopic Data :

  • ¹H NMR : Peaks at δ 10.5–12.7 ppm (NH hydrazide), δ 8.3–8.5 ppm (pyridine H), δ 4.2–5.7 ppm (ethylidene CH₂).

  • IR : Stretching at 1670–1690 cm⁻¹ (C=O), 1220–1250 cm⁻¹ (C-O).

Challenges and Mitigation Strategies

Challenge Solution Outcome Reference
Side reactions (e.g., polymerization)Use anhydrous solvents, controlled pHReduced byproducts
Low solubility in ethanolSwitch to DMF or DMSOImproved reaction homogeneity

Industrial-Scale Considerations

  • Continuous Flow Systems : Enable precise temperature control and higher throughput.

  • Catalyst Recycling : Ruthenium-based catalysts (e.g., RuO₂) enhance oxidation steps in pyrazole synthesis .

Chemical Reactions Analysis

2.1. Condensation Reactions

The ethylidene linkage forms through condensation with carbonyl compounds. For example:

  • Reaction with aldehydes (e.g., pyridine-4-carbaldehyde) under acidic conditions yields ethylidene derivatives .

  • Mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the hydrazide group, and elimination of water .

2.2. Hydrazone Formation

Hydrazide groups react with carbonyl compounds to form hydrazones. This is critical for the compound’s structure:

  • Example: Reaction of hydrazine derivatives with 3-acetylpyridine forms hydrazide-hydrazone frameworks .

  • Analytical data (NMR, IR) confirm the formation of C=N bonds and hydrazide groups .

2.3. Nucleophilic Substitutions

Pyrazole rings undergo electrophilic substitution due to their aromatic stability. Common reactions include:

  • Chlorination/Sulfonation : Pyrazole rings react with Cl2/SO3H to introduce substituents .

  • Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides under basic conditions .

Analytical Techniques for Reaction Monitoring

Key methods to track reaction progress include:

  • Thin-layer chromatography (TLC) : Monitors purity and reaction completion .

  • Nuclear magnetic resonance (NMR) : Confirms structural features (e.g., singlet for CH2 groups, multiplets for aromatic protons) .

  • Mass spectrometry (MS) : Verifies molecular weight and fragmentation patterns .

Biological Implications of Reactivity

The compound’s reactivity may influence its pharmacological profile:

  • Enzyme inhibition : Hydrazide groups can bind to metalloenzymes (e.g., COX-2), modulating inflammatory pathways .

  • Apoptosis induction : Structural features (e.g., pyridine moieties) may interact with DNA or kinases in cancer cells .

Comparative Reactivity of Structural Analogs

AnalogKey Structural DifferenceReactivity Implications
3-(2-Ethoxyphenyl) derivativeEthoxy group at phenyl orthoAltered steric hindrance, solubility
3-(4-Chlorophenyl) derivativeChlorine substituentEnhanced electrophilicity for substitution
Pyridinylmethylidene derivativeShorter ethylidene chainReduced conjugation, altered stability

Scientific Research Applications

Biological Activities

Research indicates that compounds with pyrazole and pyridine structures exhibit a range of biological activities. The following are notable applications:

Anticancer Activity

Several studies have reported the anticancer potential of pyrazole derivatives. For instance, derivatives similar to 3-(4-Ethoxyphenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Compounds containing pyrazole rings have demonstrated antimicrobial activities against bacteria and fungi. The unique structure of this compound may contribute to its ability to disrupt microbial cell functions .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Antidiabetic Effects

The incorporation of certain functional groups in pyrazole-based compounds has been linked to antidiabetic activity by modulating glucose metabolism and enhancing insulin sensitivity .

Case Study 1: Anticancer Screening

In a study published in the Egyptian Journal of Chemistry, researchers synthesized several pyrazole derivatives, including the target compound, and evaluated their anticancer activity against human cancer cell lines. The results indicated significant cytotoxic effects, suggesting that structural modifications could enhance potency .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of various pyrazole compounds. The findings demonstrated that certain derivatives exhibited strong inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s activity is influenced by substituents on the pyrazole ring and the hydrazone moiety. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Pyrazole-Carbohydrazide Derivatives
Compound Name Substituents (Pyrazole 3-position) Hydrazone Moiety Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 4-Ethoxyphenyl Pyridin-4-yl ethylidene 373.40 Not explicitly reported -
(E)-1-(4-tert-Butylbenzyl)-3-(4-Cl-phenyl)-1H-pyrazole-5-carbohydrazide 4-Chlorophenyl 5-Chloro-2-hydroxyphenyl ethylidene 482.37 Anticancer (A549 cell growth inhibition)
3-(4-Methoxyphenyl)-N′-(3-nitrophenyl-ethylidene)-1H-pyrazole-5-carbohydrazide 4-Methoxyphenyl 3-Nitrophenyl ethylidene 379.38 Not reported
N′-(4-Hydroxyphenyl-ethylidene)-3-(5-methylthienyl)-1H-pyrazole-5-carbohydrazide 5-Methylthienyl 4-Hydroxyphenyl ethylidene 357.42 Potential antimicrobial
(E)-N-(4-Cl-phenyl)-N′-(thiophen-2-yl-ethylidene)formohydrazide Thiophen-2-yl 4-Chlorophenyl 339.84 Antibacterial (vs. streptomycin)
Key Observations:

Substituent Effects :

  • Electron-donating groups (e.g., ethoxy, methoxy) enhance lipophilicity and may improve membrane permeability.
  • Halogen substituents (e.g., Cl in ) correlate with higher antimicrobial and anticancer activity due to increased electrophilicity .
  • Pyridine vs. Thiophene : The pyridin-4-yl group in the target compound may offer stronger hydrogen-bonding interactions compared to thiophene’s aromatic π-π stacking .

Hydrazone Modifications: Nitrophenyl (e.g., ) and hydroxyphenyl (e.g., ) groups alter electronic properties and redox activity.

Pharmacological Activity Trends

  • Anticancer Activity : Compound 26 in (IC₅₀ = 8.2 µM against A549 cells) highlights the importance of chloro and tert-butyl groups. The target compound’s ethoxy group may reduce cytotoxicity but improve selectivity.
  • Antibacterial Activity : Halogenated derivatives (e.g., ) show superior activity compared to methoxy/nitro analogs, suggesting the target compound’s ethoxy group may limit antibacterial efficacy .
  • Anti-inflammatory Potential: Pyridine-containing analogs (e.g., ) demonstrate anti-inflammatory effects via COX-2 inhibition, suggesting a plausible mechanism for the target compound .

Computational Insights

AutoDock Vina () predicts binding affinities by simulating ligand-receptor interactions. For example:

  • The pyridin-4-yl group may bind to ATP pockets in kinases.
  • Ethoxyphenyl’s bulkiness could hinder binding in some targets but enhance it in others (e.g., estrogen receptors).

Biological Activity

3-(4-Ethoxyphenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a synthetic compound that belongs to the class of pyrazole derivatives. Its structure includes a hydrazone linkage, which is formed between a pyrazole core and an ethylidene group from a pyridine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C19H19N5O2
  • Molecular Weight : 349.4 g/mol
  • CAS Number : 634883-08-2
  • IUPAC Name : 3-(4-ethoxyphenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]-1H-pyrazole-5-carboxamide

The compound's unique combination of functional groups allows for diverse interactions with biological targets, enhancing its pharmacological profile.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro. The mechanism often involves the modulation of signaling pathways related to inflammation, making these compounds potential candidates for treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been widely documented. Compounds structurally related to this compound have demonstrated efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism typically involves disruption of the bacterial cell membrane integrity, leading to cell lysis .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For example, derivatives similar to this compound have shown promising results against cancer cell lines such as A549 (lung cancer) with IC50 values indicating significant growth inhibition . The proposed mechanisms include induction of apoptosis and cell cycle arrest.

Study on Anti-inflammatory Effects

In a study evaluating the anti-inflammatory activity of pyrazole derivatives, compounds were tested using a carrageenan-induced rat paw edema model. Several derivatives exhibited potent anti-inflammatory effects comparable to ibuprofen, with effectiveness measured at various time points post-administration .

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial activity of pyrazole derivatives against multiple bacterial strains. The results indicated that certain compounds showed over 70% inhibition of bacterial growth at concentrations as low as 40 µg/mL, suggesting their potential use as antimicrobial agents .

Anticancer Activity Evaluation

A recent investigation into the anticancer properties of pyrazole-based compounds revealed that certain derivatives led to significant apoptosis in cancer cell lines. The study highlighted the potential for these compounds to serve as lead structures for developing new anticancer therapies .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesNotable Activities
3-Methyl-1-(4-nitrophenyl)-1H-pyrazoleContains a nitrophenyl groupAntimicrobial activity
4-Ethoxyphenyl-hydrazone derivativesSimilar ethoxy substitutionAntitumor effects
5-Aryl-pyrazolesVarious aryl substitutionsAnti-inflammatory properties

The unique structural features of this compound contribute to its distinct biological activities compared to other pyrazole derivatives.

Q & A

Q. Critical Conditions :

  • Temperature : Schiff base formation requires reflux (70–80°C) to drive imine bond formation.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility during coupling steps .
  • Catalysis : Acidic conditions (e.g., glacial acetic acid) accelerate imine formation while minimizing side reactions .

How can X-ray crystallography and SHELX refinement protocols be applied to resolve structural ambiguities in this compound?

Basic Research Question
For crystal structure determination:

Data Collection : Use high-resolution (≤1.0 Å) X-ray diffraction data to resolve electron density for the pyrazole and pyridyl moieties.

SHELX Workflow :

  • SHELXD : Solve phases via dual-space methods for small molecules.
  • SHELXL : Refine anisotropic displacement parameters and validate using R-factor convergence (<5%) .

Validation Tools : Utilize the CCDC Mercury software to analyze hydrogen bonding and π-π stacking interactions between the ethoxyphenyl and pyridyl groups .

Common Pitfalls : Over-refinement of twinned crystals can distort the pyrazole ring geometry; apply TWIN/BASF commands in SHELXL to correct .

What methodological strategies can address low yields in the final Schiff base formation step?

Advanced Research Question
Issue : Low yields often stem from steric hindrance from the pyridin-4-yl group or competing side reactions.
Solutions :

  • Catalyst Optimization : Replace acetic acid with p-toluenesulfonic acid (PTSA) to enhance imine formation kinetics .
  • Solvent Screening : Switch to THF or DCM to reduce polarity and favor Schiff base precipitation.
  • Microwave-Assisted Synthesis : Reduce reaction time (20–30 minutes vs. 12 hours) and improve yields by 15–20% .
  • Purification : Use column chromatography with silica gel (ethyl acetate:hexane, 3:7) to isolate the product from unreacted starting materials .

How should researchers reconcile discrepancies between computational docking predictions and experimental binding assays for this compound?

Advanced Research Question
Case Study : If docking suggests strong binding to a kinase but assays show weak inhibition:

Validation of Docking Parameters :

  • Re-dock using induced-fit models (e.g., Schrödinger Suite) to account for protein flexibility .
  • Compare binding poses with co-crystallized ligands from PDB databases.

Experimental Reassessment :

  • Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and rule out false positives from fluorescence-based assays.
  • Test against mutant kinases to confirm binding site specificity .

Contradiction Analysis : If disparities persist, evaluate solvent accessibility of the predicted binding pocket via molecular dynamics simulations .

What in vitro assays are optimal for evaluating this compound’s kinase inhibitory activity, and how can off-target effects be minimized?

Advanced Research Question
Assay Selection :

  • Enzyme Activity Assays : Use ADP-Glo™ Kinase Assay for high-throughput screening against a panel of 50+ kinases.
  • Cellular Assays : Measure phospho-substrate inhibition in HEK293 cells transfected with target kinases .

Q. Reducing Off-Target Effects :

  • Counter-Screening : Test against structurally related kinases (e.g., PKA, PKC) to assess selectivity .
  • Dose-Response Curves : Use IC50 values to differentiate primary targets (nM range) from secondary targets (µM range).
  • Negative Controls : Include inactive analogs (e.g., methylated pyrazole derivatives) to validate structure-activity relationships .

How can researchers optimize the compound’s solubility and stability for in vivo pharmacokinetic studies?

Advanced Research Question
Solubility Enhancement :

  • Prodrug Design : Introduce phosphate or acetate groups at the ethoxyphenyl moiety to improve aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .

Q. Stability Testing :

  • pH Stability : Conduct accelerated degradation studies (40°C, 75% RH) across pH 1–10 to identify labile bonds (e.g., hydrazone linkage) .
  • Metabolic Profiling : Use liver microsomes to identify cytochrome P450-mediated oxidation hotspots and guide structural modifications .

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